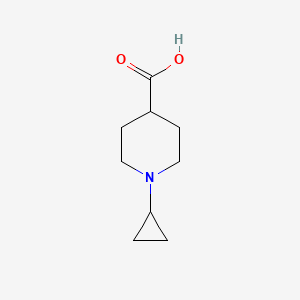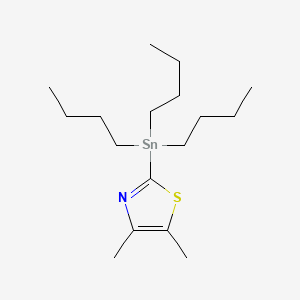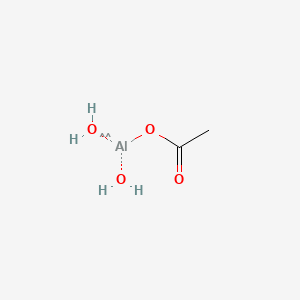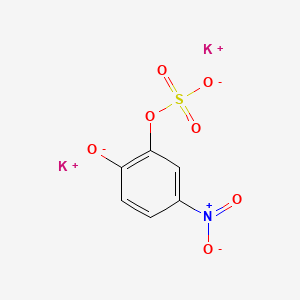
Dikalium-2-hydroxy-5-nitrophenylsulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dipotassium 2-hydroxy-5-nitrophenyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Serves as a substrate for studying sulfatase enzyme activity.
Medicine: Investigated for its potential role in drug development and enzyme assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
Target of Action
Dipotassium 2-hydroxy-5-nitrophenyl sulfate, also known as 4-Nitrocatechol sulfate dipotassium salt, primarily targets glycosaminoglycan (GAG)-degrading enzymes . These enzymes, such as arylsulfatase B, play a crucial role in the breakdown of GAGs, which are long unbranched polysaccharides consisting of a repeating disaccharide unit .
Mode of Action
The interaction of Dipotassium 2-hydroxy-5-nitrophenyl sulfate with its targets involves serving as a substrate for these enzymes . The compound’s interaction with these enzymes leads to their activation, which in turn triggers the degradation of GAGs .
Biochemical Pathways
The action of Dipotassium 2-hydroxy-5-nitrophenyl sulfate affects the biochemical pathways involved in the metabolism of GAGs . By serving as a substrate for GAG-degrading enzymes, it facilitates the breakdown of these complex molecules. The downstream effects of this process include the generation of simpler molecules that can be further metabolized or excreted by the body .
Pharmacokinetics
As a substrate for gag-degrading enzymes, it is reasonable to assume that it is metabolized in the body following its interaction with these enzymes .
Result of Action
The molecular and cellular effects of the action of Dipotassium 2-hydroxy-5-nitrophenyl sulfate involve the degradation of GAGs . This process results in the generation of simpler molecules, which can have various effects on cellular functions depending on the specific type of GAG that is broken down .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium 2-hydroxy-5-nitrophenyl sulfate can be synthesized through the sulfonation of 4-nitrocatechol. The reaction typically involves the use of sulfuric acid and potassium hydroxide under controlled conditions to yield the dipotassium salt form .
Industrial Production Methods
In industrial settings, the production of dipotassium 2-hydroxy-5-nitrophenyl sulfate involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and stringent quality control measures to ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 2-hydroxy-5-nitrophenyl sulfate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products include further oxidized nitro derivatives.
Reduction: Products include 2-amino-5-hydroxyphenyl sulfate.
Substitution: Products vary depending on the nucleophile used, such as alkylated or aminated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 4-nitrophenyl sulfate: Similar in structure but lacks the hydroxyl group.
4-Nitrocatechol sulfate monohydrate: Similar but includes a monohydrate form.
Potassium p-tolyl sulfate: Similar sulfate compound with a different aromatic ring structure
Uniqueness
Dipotassium 2-hydroxy-5-nitrophenyl sulfate is unique due to its specific combination of hydroxyl and nitro groups, which confer distinct chemical reactivity and substrate specificity for sulfatase enzymes. This makes it particularly valuable in biochemical assays and research .
Eigenschaften
CAS-Nummer |
14528-64-4 |
|---|---|
Molekularformel |
C6H5KNO7S |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
dipotassium;(5-nitro-2-oxidophenyl) sulfate |
InChI |
InChI=1S/C6H5NO7S.K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;/h1-3,8H,(H,11,12,13); |
InChI-Schlüssel |
AUGGQAUQKGFRIJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])[O-].[K+].[K+] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K] |
| 14528-64-4 | |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
10485-66-2 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









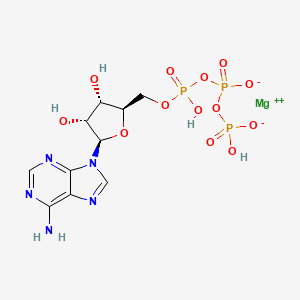

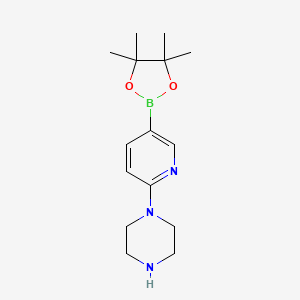
![A[5']P5[5']A SODIUM SALT](/img/structure/B1591286.png)
